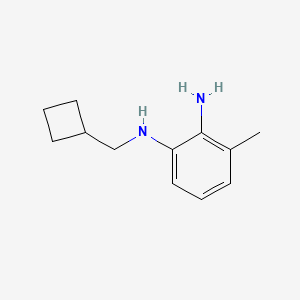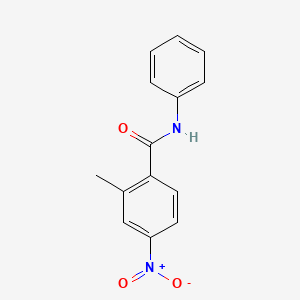
2-methyl-4-nitro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-nitrobenzanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzanilide, where the aniline nitrogen is substituted with a methyl group and the para position of the benzene ring is substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-4-nitrobenzanilide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzanilide with nitric acid to introduce the nitro group at the para position. The reaction typically requires a strong acid catalyst and controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Another method involves the acylation of N-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an amide bond between the aniline nitrogen and the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
In industrial settings, the production of N-Methyl-4-nitrobenzanilide may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-Methyl-4-nitrobenzanilide suitable for various applications.
化学反応の分析
Types of Reactions
N-Methyl-4-nitrobenzanilide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro group.
Oxidation: The methyl group on the aniline nitrogen can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: N-Methyl-4-aminobenzanilide.
Substitution: 4-Hydroxy-N-methylbenzanilide.
Oxidation: N-Carboxymethyl-4-nitrobenzanilide.
科学的研究の応用
N-Methyl-4-nitrobenzanilide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable nitro group and aromatic structure.
作用機序
The mechanism of action of N-Methyl-4-nitrobenzanilide involves its interaction with molecular targets through its nitro and amide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. The amide bond provides stability and facilitates binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Nitrobenzanilide: Lacks the methyl group on the aniline nitrogen, resulting in different reactivity and binding properties.
N-Methyl-4-aminobenzanilide:
4-Methyl-4’-nitrobenzanilide: Contains an additional methyl group on the benzene ring, affecting its steric and electronic properties.
Uniqueness
N-Methyl-4-nitrobenzanilide is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for various chemical transformations, while the methyl group on the aniline nitrogen enhances its stability and binding affinity to specific targets.
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
2-methyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChIキー |
YRCJBPDHLNMQEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

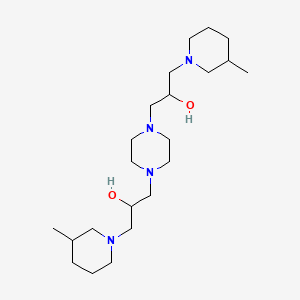
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
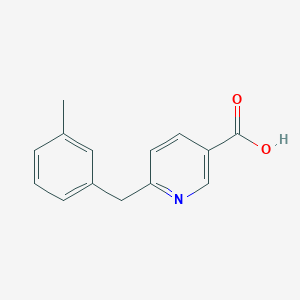


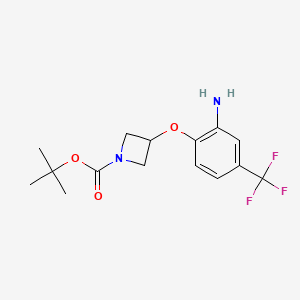
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

